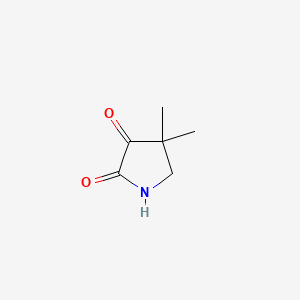![molecular formula C14H19NO4S B572666 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 1240361-06-1](/img/structure/B572666.png)
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” is a light brown solid . It has a molecular weight of 311.4 . The IUPAC name for this compound is methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest for many scientists due to their potential biological activity . A common method for synthesizing thiophene derivatives involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a tert-butoxycarbonyl group attached to an amino group .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, the tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of the amino group .Physical And Chemical Properties Analysis
This compound is a light brown solid with a molecular weight of 311.4 . It is stored at a temperature between 0-5°C .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on synthetic methodologies often explores the development of novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on the synthesis of benzothiazoles and their derivatives demonstrate the importance of these compounds in developing therapeutic agents due to their broad spectrum of biological activities. Such research highlights synthetic routes that could be applicable to the synthesis of the mentioned compound, emphasizing the relevance of structural motifs in drug design and development (Rosales-Hernández et al., 2022).
Biological Importance
The biological importance of compounds structurally related to the mentioned chemical is highlighted in their diverse range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, synthetic procedures targeting benzazoles and their derivatives, such as guanidinobenzazoles, have been reviewed for their potential therapeutic applications, summarizing the current knowledge on pharmacological activities including cytotoxic, inhibition of cell proliferation, and angiogenesis (Rosales-Hernández et al., 2022).
Physicochemical and Spectroscopic Studies
Physicochemical and spectroscopic studies of similar compounds, such as those involving the spin label amino acid TOAC, offer insights into the analysis of peptide secondary structure and dynamics. These studies utilize various physical techniques, including EPR spectroscopy, X-ray crystallography, and NMR, to investigate the interaction of peptides with membranes and other molecules, which could be relevant to understanding the properties of the mentioned compound (Schreier et al., 2012).
Antioxidant and Anti-inflammatory Applications
Research on benzofused thiazole derivatives has explored their antioxidant and anti-inflammatory activities, indicating the potential of structurally related compounds in developing new therapeutic agents. Such studies focus on the synthesis and pharmacological evaluation of these derivatives, providing a basis for the development of compounds with improved efficacy and safety profiles (Raut et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been used in peptide synthesis . Therefore, it’s plausible that this compound could interact with similar biological targets involved in peptide synthesis or modification.
Mode of Action
Tert-butyloxycarbonyl-protected amino acids, which share structural similarities with this compound, have been used as starting materials in dipeptide synthesis . They interact with coupling reagents to enhance amide formation . It’s possible that this compound might have a similar interaction with its targets, leading to changes in the structure or function of the target molecules.
Pharmacokinetics
For instance, tert-butyloxycarbonyl-protected amino acids, which are structurally similar to this compound, are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s reactivity and stability. For instance, the synthesis of tert-butyloxycarbonyl-protected amino acids, which are structurally similar to this compound, involves reactions at room temperature . Therefore, it’s plausible that similar environmental conditions could influence the action of this compound.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)20-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUYHUWKGOINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724461 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240361-06-1 |
Source


|
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240361-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)







![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

